molecular formula C46H51N5O6 B12724944 (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-((S)-phenylglycyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide CAS No. 161389-21-5

(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-((S)-phenylglycyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide

Cat. No.: B12724944
CAS No.: 161389-21-5
M. Wt: 769.9 g/mol
InChI Key: UIUVVYHPBWPHDQ-WVBQXTTCSA-N
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Description

The compound (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-((S)-phenylglycyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amides, hydroxyls, and aromatic rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-((S)-phenylglycyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through selective reactions. Common synthetic routes include:

    Amide Bond Formation: This step involves the coupling of carboxylic acids with amines using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI).

    Hydroxyl Group Introduction: Hydroxyl groups can be introduced through oxidation reactions using reagents like PCC or Swern oxidation.

    Aromatic Substitution: Aromatic rings are often introduced through Friedel-Crafts acylation or alkylation reactions using catalysts like AlCl3.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-((S)-phenylglycyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like KMnO4 or CrO3.

    Reduction: Amide groups can be reduced to amines using reducing agents like LiAlH4.

    Substitution: Aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like HNO3 or Br2.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3, Br2, AlCl3

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups yields ketones or aldehydes, while reduction of amides yields amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.

Medicine

In medicine, the compound’s structure suggests potential applications in drug design. Its ability to interact with various biological targets could make it a candidate for therapeutic development.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-((S)-phenylglycyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide involves its interaction with specific molecular targets. The compound’s amide and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The aromatic rings may also facilitate π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Properties

CAS No.

161389-21-5

Molecular Formula

C46H51N5O6

Molecular Weight

769.9 g/mol

IUPAC Name

benzyl N-[(1S)-2-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-2-oxo-1-phenylethyl]carbamate

InChI

InChI=1S/C46H51N5O6/c1-32(2)39(43(53)48-30-35-22-12-5-13-23-35)50-45(55)41(47-29-34-20-10-4-11-21-34)42(52)38(28-33-18-8-3-9-19-33)49-44(54)40(37-26-16-7-17-27-37)51-46(56)57-31-36-24-14-6-15-25-36/h3-27,32,38-42,47,52H,28-31H2,1-2H3,(H,48,53)(H,49,54)(H,50,55)(H,51,56)/t38-,39-,40-,41+,42+/m0/s1

InChI Key

UIUVVYHPBWPHDQ-WVBQXTTCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O)NCC5=CC=CC=C5

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O)NCC5=CC=CC=C5

Origin of Product

United States

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